(7-chloro-3-methyl-1H-indol-2-yl)methanol
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Overview
Description
(7-chloro-3-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, indicating that they may affect the biochemical pathways involved in viral replication .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3-methyl-1H-indol-2-yl)methanol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include a chloro-substituted phenylhydrazine and a methyl-substituted ketone.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-3-methyl-1H-indol-2-yl)methanol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 7-chloro-3-methyl-1H-indole-2-carbaldehyde.
Reduction: Formation of 3-methyl-1H-indol-2-yl)methanol.
Substitution: Formation of 7-amino-3-methyl-1H-indol-2-yl)methanol.
Scientific Research Applications
(7-chloro-3-methyl-1H-indol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-methylindole: Studied for its role in microbial metabolism and potential toxic effects.
7-chloroindole: Investigated for its antimicrobial and antifungal activities.
Uniqueness
(7-chloro-3-methyl-1H-indol-2-yl)methanol is unique due to the specific combination of chloro and methyl substitutions, which can enhance its biological activity and selectivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(7-chloro-3-methyl-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-4,12-13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQGCQXWFRBYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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